- Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling of Aryl Chlorides and Ammonia, Organic Letters, 2015, 17(23), 5934-5937

Cas no 957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide)

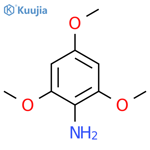

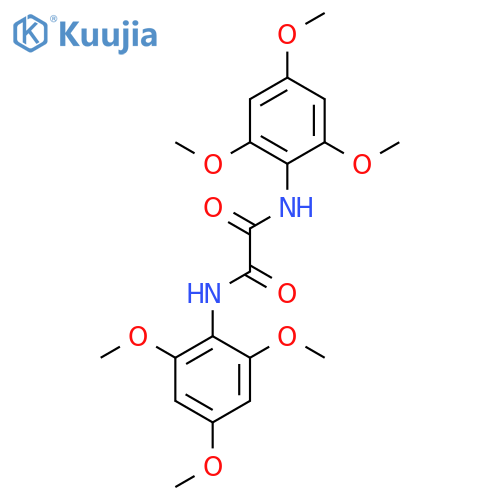

957476-07-2 structure

Nome do Produto:N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

N.o CAS:957476-07-2

MF:C20H24N2O8

MW:420.413166046143

MDL:MFCD30491289

CID:4661928

PubChem ID:126500457

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Propriedades químicas e físicas

Nomes e Identificadores

-

- N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide

- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

- BTMPO

- N,N'-bis(2,4,6-trimethoxyphenyl)oxamide

- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide (ACI)

- N,N′-Bis(2,4,6-trimethoxyphenyl)oxalamide

- 957476-07-2

- N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide

- SY078567

- AT10822

- CS-0128765

- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)

- SCHEMBL18415560

- AKOS037652138

- MFCD30491289

- EN300-22125240

-

- MDL: MFCD30491289

- Inchi: 1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)

- Chave InChI: NGVJMONAWAGMOA-UHFFFAOYSA-N

- SMILES: O(C)C1C=C(C=C(C=1NC(C(NC1C(=CC(=CC=1OC)OC)OC)=O)=O)OC)OC

Propriedades Computadas

- Massa Exacta: 420.15326573 g/mol

- Massa monoisotópica: 420.15326573 g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 8

- Contagem de Átomos Pesados: 30

- Contagem de Ligações Rotativas: 8

- Complexidade: 487

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.2

- Superfície polar topológica: 114

- Peso Molecular: 420.4

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1211807-5g |

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 95% | 5g |

$400 | 2024-07-23 | |

| Enamine | EN300-22125240-10.0g |

N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 95% | 10g |

$5837.0 | 2023-05-31 | |

| Ambeed | A1246501-250mg |

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 97% HPLC | 250mg |

$31.0 | 2025-02-19 | |

| eNovation Chemicals LLC | D623315-5g |

Ethanediamide,N1,N2-bis(2,4,6-trimethoxyphenyl) |

957476-07-2 | 98% | 5g |

$465 | 2024-08-03 | |

| Enamine | EN300-22125240-5g |

N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |

957476-07-2 | 95% | 5g |

$3935.0 | 2023-09-16 | |

| Aaron | AR01FPR0-1g |

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |

957476-07-2 | 98% | 1g |

$52.00 | 2025-02-10 | |

| 1PlusChem | 1P01FPIO-100mg |

N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |

957476-07-2 | 97% HPLC | 100mg |

$20.00 | 2024-04-19 | |

| 1PlusChem | 1P01FPIO-5g |

N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |

957476-07-2 | 97% HPLC | 5g |

$332.00 | 2023-12-15 | |

| Aaron | AR01FPR0-25g |

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |

957476-07-2 | 98% | 25g |

$808.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2603-5g |

N,N'-bis(2,4,6-trimethoxyphenyl)oxamide |

957476-07-2 | 97% | 5g |

¥2830.0 | 2024-04-15 |

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Referência

- CuI/Oxalamide Catalyzed Couplings of (Hetero)aryl Chlorides and Phenols for Diaryl Ether Formation, Angewandte Chemie, 2016, 55(21), 6211-6215

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Referência

- Co-catalytic borinate enables air-tolerant copper/oxalamide catalysis for cost-effective hydroxylation of aryl bromides, Tetrahedron Letters, 2023, 123,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; cooled; 2 h, rt

Referência

- Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers, Organic Letters, 2017, 19(11), 2809-2812

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt

Referência

- Preparation method of benzimidazole compound in disinfectant and pesticide, China, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 17 h, rt

Referência

- Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation Reaction, Organic Letters, 2017, 19(11), 3033-3036

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referência

- CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines, Journal of the American Chemical Society, 2015, 137(37), 11942-11945

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Referência

- Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides, Organic Letters, 2017, 19(18), 4864-4867

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

Referência

- Decarboxylative C(sp3)-N cross-coupling via synergetic photoredox and copper catalysis, Nature Catalysis, 2018, 1(2), 120-126

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt

Referência

- Preparation of oxalic acid monoamide ligand compounds for catalysis of coupling reactions, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; overnight, rt

Referência

- Cyclometalated and Alkoxyphenyl-Substituted Palladium Imidazolin-2-ylidene Complexes. Synthetic, Structural, and Catalytic Studies, Organometallics, 2007, 26(23), 5627-5635

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Raw materials

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preparation Products

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Literatura Relacionada

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide) Produtos relacionados

- 2969438-76-2(t-Butyl 4-(2-fluoro-5-methylphenyl)-4-hydroxypiperidine-1-carboxylate)

- 1797392-61-0(2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide)

- 1803762-84-6(1-Bromo-3-(3-chloro-4-(trifluoromethoxy)phenyl)propan-2-one)

- 88898-17-3(Atrial Natriuretic Peptide (ANP) (1-28), rat)

- 1400897-64-4(3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one Hydrate)

- 1226447-29-5(N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide)

- 194240-96-5(4-(2,4-DIFLUORO-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER)

- 2171917-60-3(3-4-(aminomethyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)

- 1782633-52-6((1-benzyl-3-cyclopropylpyrrolidin-3-yl)methanamine)

- 2680696-25-5(benzyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-4-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Pureza:99%

Quantidade:5g

Preço ($):274.0

atkchemica

(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito